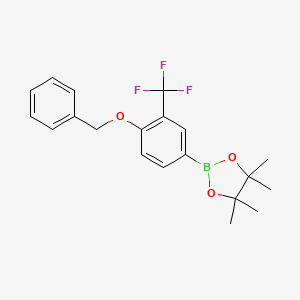

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

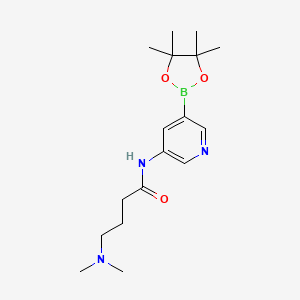

Phenylboronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Molecular Structure Analysis

Phenylboronic acid pinacol esters have the empirical formula C12H17BO2 .Chemical Reactions Analysis

Phenylboronic acid pinacol esters can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . They can also serve as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .Physical And Chemical Properties Analysis

Phenylboronic acid pinacol esters are solid at room temperature, with a melting point of 27-31 °C .Aplicaciones Científicas De Investigación

Drug Design and Delivery

Boronic acids and their esters, including 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester , are pivotal in the design of new drugs and drug delivery systems. They are particularly valued as boron-carriers for neutron capture therapy , a targeted cancer treatment . The stability of these compounds in aqueous solutions, especially at physiological pH, is a critical factor that influences their suitability for pharmacological use .

Polymer Synthesis

The compound has potential applications in polymer chemistry. For instance, vinylboronic acid pinacol ester, a related compound, has been used as a comonomer in radical copolymerization with styrene . This suggests that 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester could similarly be employed to create novel copolymers with unique properties.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the compound can participate in various chemical reactions such as suzuki-miyaura cross-coupling reactions .

Biochemical Pathways

It’s known that boronic acids and their esters can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors.

Result of Action

It’s known that the compound can participate in various chemical reactions, potentially leading to various molecular and cellular effects .

Action Environment

The action of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)15-10-11-17(16(12-15)20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUSBVOIHHSFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)

![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)